Cas no 45584-07-4 (N-Methylpiperidin-4-amine)

N-Methylpiperidin-4-amine is a secondary amine derivative of piperidine, featuring a methyl group substitution on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural framework allows for further functionalization, making it valuable in the preparation of bioactive molecules and catalysts. The compound exhibits good solubility in common organic solvents, facilitating its use in various reaction conditions. Its stability under standard storage conditions ensures reliable performance in synthetic applications. N-Methylpiperidin-4-amine is often employed in the synthesis of piperidine-based scaffolds, contributing to its importance in medicinal and industrial chemistry.
N-Methylpiperidin-4-amine structure
N-Methylpiperidin-4-amine structure
Product Name:N-Methylpiperidin-4-amine
CAS No:45584-07-4
MF:C6H14N2
MW:114.188761234283
MDL:MFCD00078349
CID:328180
PubChem ID:21973737
Update Time:2025-10-18

N-Methylpiperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-Methylpiperidin-4-amine
    • 4-(Methylamino)piperidine
    • 4-AMINO-1-METHYLPIPERIDINE
    • 4-Methylaminopiperidine
    • 4-Piperidinamine, N-methyl-
    • N-Methyl-N-(piperidin-4-yl)amine
    • 4-N-Methylamino-piperidine
    • CS-0069834
    • AS-37956
    • FT-0649397
    • methyl-piperidin-4-yl-amine
    • 45584-07-4
    • DTXSID90620993
    • 5-(4-BROMOPHENYL)-2-FURYL]METHYLAMINEHYDROCHLORIDE
    • EN300-59278
    • A826850
    • MFCD00078349
    • AKOS009454840
    • 4-N-Methylaminopiperidine
    • PB15642
    • AM20100166
    • piperidin-4-yl-methylamine
    • SCHEMBL129977
    • SY016945
    • BB 0254769
    • SB37243
    • FHTGZDVYPCEHFQ-UHFFFAOYSA-N
    • MDL: MFCD00078349
    • Inchi: 1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3
    • InChI Key: FHTGZDVYPCEHFQ-UHFFFAOYSA-N
    • SMILES: N1CCC(CC1)NC

Computed Properties

  • Exact Mass: 114.11600
  • Monoisotopic Mass: 114.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 57.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • Boiling Point: 62-64°C 1mm
  • PSA: 24.06000
  • LogP: 0.67750

N-Methylpiperidin-4-amine Security Information

N-Methylpiperidin-4-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Methylpiperidin-4-amine Pricemore >>

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N-Methylpiperidin-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:45584-07-4)N-Methylpiperidin-4-amine
Order Number:A826850
Stock Status:in Stock
Quantity:500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):180.0/270.0/812.0
Email:sales@amadischem.com

N-Methylpiperidin-4-amine Related Literature

Additional information on N-Methylpiperidin-4-amine

Comprehensive Overview of N-Methylpiperidin-4-amine (CAS No. 45584-07-4): Properties, Applications, and Industry Insights

N-Methylpiperidin-4-amine (CAS No. 45584-07-4) is a versatile organic compound belonging to the class of piperidine derivatives. This secondary amine features a six-membered heterocyclic ring with a methyl group attached to the nitrogen atom, making it a valuable intermediate in pharmaceutical synthesis and specialty chemical applications. The compound's molecular formula is C6H14N2, with a molar mass of 114.19 g/mol. Its structural uniqueness contributes to its reactivity profile, enabling diverse transformations in organic chemistry.

In recent years, N-Methylpiperidin-4-amine has gained attention in drug discovery due to its role as a pharmacophore building block. Researchers frequently search for "piperidine derivatives in CNS drugs" or "N-methylated amine applications," reflecting growing interest in neurological and metabolic therapeutics. The compound's balanced lipophilicity and basicity (pKa ~10.5) make it particularly useful for optimizing blood-brain barrier penetration in candidate molecules.

The synthesis of 45584-07-4 typically involves reductive amination of N-Boc-piperidin-4-one followed by deprotection, though newer catalytic methods are emerging. Industry professionals often inquire about "green synthesis of N-methylpiperidine amines" or "cost-effective production scaling," highlighting the demand for sustainable manufacturing processes. Recent advances in flow chemistry have demonstrated improved yields (>85%) and reduced byproducts compared to batch methods.

Beyond pharmaceuticals, N-Methylpiperidin-4-amine serves as a ligand in asymmetric catalysis and a precursor for ionic liquid synthesis. Its derivatives appear in materials science applications, particularly in designing polymeric membranes for gas separation. Searches for "amine-functionalized materials for CO2 capture" correlate with environmental technology trends where this compound shows promise.

Analytical characterization of CAS 45584-07-4 typically employs GC-MS, HPLC, and 1H/13C NMR spectroscopy. The compound exhibits characteristic NMR signals at δ 2.3-2.5 ppm (N-CH3) and 2.7-3.0 ppm (ring CH2-N). Quality control protocols emphasize monitoring for residual solvents and isomeric impurities, with industry standards requiring ≥98% purity for most applications.

Storage and handling recommendations for N-Methylpiperidin-4-amine include inert atmosphere protection and temperature control below 25°C. Safety data sheets highlight proper ventilation requirements, reflecting workplace safety concerns that frequently appear in search queries like "amine compound storage best practices." The compound's hygroscopic nature necessitates moisture-proof packaging.

Market analysis indicates steady growth in demand for 45584-07-4, particularly from Asia-Pacific pharmaceutical manufacturers. Industry reports track "specialty amine market trends 2024" showing increased application in kinase inhibitor development. Regulatory compliance remains a key consideration, with suppliers providing documentation meeting REACH and TSCA requirements.

Emerging research explores N-Methylpiperidin-4-amine's potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). These cutting-edge applications address popular search topics like "targeted protein degradation technology" and "next-generation drug modalities." The compound's structural flexibility allows for innovative linker designs in these advanced therapeutic approaches.

Technical literature frequently compares N-Methylpiperidin-4-amine with structural analogs like 4-aminopiperidine or N-ethyl derivatives, examining how minor modifications affect biological activity. Such structure-activity relationship (SAR) studies respond to common research questions about "amine substituent effects on potency." Computational chemistry approaches now complement experimental data in these investigations.

Environmental fate studies demonstrate that CAS 45584-07-4 undergoes biodegradation in aerobic conditions with half-lives <30 days. These findings address ecological concerns reflected in searches for "amine compound environmental impact." Manufacturers increasingly emphasize sustainable disposal methods and closed-loop processing in their technical documentation.

In academic settings, N-Methylpiperidin-4-amine serves as an educational tool for demonstrating nucleophilic substitution reactions and heterocyclic chemistry principles. Laboratory manuals detail its use in undergraduate organic synthesis experiments, corresponding to pedagogical searches like "piperidine reactions teaching labs." The compound's moderate reactivity makes it suitable for instructional purposes.

Patent analysis reveals growing intellectual property activity surrounding 45584-07-4 derivatives, particularly in G protein-coupled receptor (GPCR) modulators. Innovators frequently search for "piperidine patent landscape analysis" to guide research directions. Recent filings describe novel crystalline forms with improved physicochemical properties for formulation development.

Supply chain professionals monitor N-Methylpiperidin-4-amine availability through platforms tracking "pharmaceutical intermediate lead times." The compound's reliable synthetic accessibility contributes to stable pricing compared to more complex building blocks. Quality verification methods including chiral HPLC ensure enantiomeric purity when required for stereospecific applications.

Future directions for CAS 45584-07-4 research include exploration in metal-organic frameworks (MOFs) and catalysis. These applications respond to industry needs for "heterogeneous amine catalysts" and "porous material functionalization." The compound's dual functionality (tertiary amine and secondary amine) enables diverse coordination chemistry possibilities.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:45584-07-4)N-Methylpiperidin-4-amine
A826850
Purity:99%/99%/99%
Quantity:500.0mg/1.0g/5.0g
Price ($):180.0/270.0/812.0
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